molecular formula C6H14O3S B088844 Hexanesulfonic acid CAS No. 13595-73-8

Hexanesulfonic acid

Cat. No. B088844
CAS RN: 13595-73-8
M. Wt: 166.24 g/mol
InChI Key: FYAQQULBLMNGAH-UHFFFAOYSA-N
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Description

Hexanesulfonic acid, also known as Sodium 1-Hexanesulfonate or Hexane Sulfonic Acid, is a low molecular weight alkylsulfonate . It is used as an ion-pairing reagent for High-Performance Liquid Chromatography (HPLC) and as an anionic surfactant . It is involved in the analysis of peptides and proteins and is used in high-performance capillary electrophoresis analysis of peptides .


Synthesis Analysis

This compound can be synthesized from polyfluoroalkyl sulfonamide derivatives during chlorination and chloramination . The fate and yield of this compound vary from different precursors and disinfection processes . In particular, monochloramine more favorably forms this compound .


Molecular Structure Analysis

The molecular formula of this compound is C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .


Chemical Reactions Analysis

This compound is used as an ion-pairing reagent for aiding in the separation of peptides, drugs, and hydroxy acids by liquid chromatography . It is also used in the separation of a series of aromatic carboxylic acids, sulfonates, and opiates using electrokinetic chromatography .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 40.2±0.4 cm3, and its index of refraction is 1.462 . It has three hydrogen bond acceptors, one hydrogen bond donor, and five freely rotating bonds . Its polar surface area is 63 Å2, and its polarizability is 15.9±0.5 10-24 cm3 . Its surface tension is 41.5±3.0 dyne/cm, and its molar volume is 146.1±3.0 cm3 .

Scientific Research Applications

  • Reversed-phase liquid chromatography : Hexanesulfonic acid is used as a hydrophobic ion-pairing reagent in reversed-phase, high-pressure liquid chromatography for the analysis of peptides and proteins, including insulin, glucagon, and ACTH pentaacetate (Hancock et al., 1978).

  • Analysis of isomeric hexanesulfonic acids : In the photochemical sulfoxidation of n-hexane, the product mixture of isomeric hexanesulfonic acids has been analyzed to understand the relative reactivities of different C–H bonds in n-hexane (Ogata et al., 1965).

  • Ion-pairing chromatography for organoarsenic species determination : Hexanesulfonate is used in an environmentally friendly ion-pairing high-performance liquid chromatography method to determine As-containing animal feed additives and organic As species in various matrices (Monasterio et al., 2011).

  • Interfacial tension studies : The interaction between hydroxypropylmethylcellulose and this compound sodium salts has been studied using the Wilhelmy plate method to understand the kinetics of interfacial tension changes (Avranas & Iliou, 2003).

  • Activation of Mevalonic and Linolenic Pathways : Hexanoic acid, a compound related to this compound, has been shown to induce resistance in plants against pathogens by activating the mevalonic and linolenic pathways, and enhancing the emission of plant volatiles (Llorens et al., 2016).

  • Synthesis of RDX in fluorous media : this compound-related compounds like perfluorooctanesulfonic acid have been used to catalyze the nitrolysis of hexamethylenetetramine in fluorous media, an efficient method for producing the explosive RDX (Yi & Cai, 2008).

  • Anti-inflammatory activity : The anti-inflammatory intestinal activity of Combretum duarteanum, which involves hexane phase components, has been investigated in the context of inflammatory bowel disease (Lima et al., 2017).

  • Anti-HIV-1 activity : Symmetric bis(naphthalenesulfonic acid) derivatives with spacers like hexamethylene have been synthesized and evaluated for their anti-HIV-1 activity in various assay systems (Mohan et al., 1993).

  • Choline determination in pharmaceuticals : this compound is employed as an ion-pair reagent in a reversed-phase separation method with postcolumn suppression conductivity detection for the determination of choline in pharmaceutical formulations (Chen et al., 1996).

Safety and Hazards

Hexanesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised not to induce vomiting and seek medical attention .

Mechanism of Action

Target of Action

Hexanesulfonic acid, particularly in its sodium salt form, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Mode of Action

The mode of action of this compound involves its interaction with various substances to alter their properties. For instance, it has been found to be an efficient catalyst for the green synthesis of alpha-aminophosphonates . This involves the coupling of aldehydes/ketone, an amine, and triethyl phosphite under ultrasound irradiation at ambient temperature .

Biochemical Pathways

Organosulfonic acids like this compound are known to participate in various chemical reactions due to their strong acidic nature .

Pharmacokinetics

It is known to be suitable for high-performance liquid chromatography (hplc), indicating that it has properties that allow it to be absorbed and distributed in a system for analysis .

Result of Action

The result of this compound’s action can vary depending on its application. In the context of its use as a catalyst in the synthesis of alpha-aminophosphonates, the result is the successful formation of the desired compounds . As a surfactant, it can alter the properties of a solution, making it more conducive for certain reactions or processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a catalyst in the synthesis of alpha-aminophosphonates is enhanced under ultrasound irradiation at ambient temperature . Its storage conditions also affect its stability and efficacy. It is recommended to store it at room temperature under desiccating conditions .

properties

IUPAC Name

hexane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAQQULBLMNGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275556
Record name Hexanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13595-73-8
Record name Hexanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is hexanesulfonic acid frequently used in HPLC analysis of pharmaceuticals?

A: this compound, often as its sodium salt (1-hexanesulfonic acid sodium salt), is a popular ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its use enhances the retention and separation of charged analytes, like many pharmaceuticals, on the non-polar stationary phase. This is particularly useful for analyzing basic compounds that may otherwise elute too quickly or with poor peak shapes. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific pharmaceutical compounds analyzed using this compound in HPLC?

A2: Several studies highlight its use in analyzing diverse pharmaceuticals, including:

  • Ibandronate sodium: A sensitive RP-HPLC method using this compound in the mobile phase enabled the accurate determination of ibandronate sodium in pharmaceutical formulations. []
  • Diphenhydramine: An ion-pair RP-HPLC method utilizing this compound successfully quantified diphenhydramine in both liquid and solid dosage forms, also facilitating stability testing. []
  • Nebivolol hydrochloride and valsartan: A simultaneous estimation method for these two drugs in a capsule formulation employed this compound as an ion-pairing reagent, yielding accurate and precise results. []
  • Metformin hydrochloride: An RP-HPLC method for determining metformin hydrochloride in human urine and a dosage form utilized this compound in the mobile phase, enabling analysis without pretreatment of urine samples. []
  • Carbocysteine: An HPLC method for assaying carbocysteine and related substances in an oral solution utilized a mobile phase containing this compound, achieving good separation and accurate quantification. []
  • Vitamins: Various studies used this compound in HPLC methods for analyzing water-soluble B vitamins and vitamin C in pharmaceutical and food products, demonstrating its versatility for different analytes. [, , , ]

Q3: How does the pH of the mobile phase impact the retention of analytes when using this compound in HPLC?

A: The pH of the mobile phase significantly influences the ionization state of both the analyte and this compound. This, in turn, affects their interaction and retention on the stationary phase. Studies on benzodiazepines [] and fluoroquinolone derivatives [] showed that retention is highly pH-dependent, with maxima observed near the isoelectric points of the analytes.

Q4: Can this compound be used for analyzing complex matrices like food samples?

A: Yes, this compound has proven useful in analyzing complex food matrices. For example, a solid-phase extraction (SPE) method combined with HPLC effectively determined melamine in food samples using this compound in the mobile phase. []

Q5: What are the advantages of using this compound over other ion-pairing reagents in HPLC?

A5: While a comprehensive comparison is beyond this scope, some potential advantages of this compound include:

    Q6: How is this compound used in studying the chemical behavior of platinum-based anticancer drugs?

    A: this compound, specifically its sodium salt, played a crucial role in developing a reliable HPLC method for monitoring the hydrolysis products of cisplatin, a widely used anticancer drug. By ensuring the inertness of the mobile phase components toward the reactive hydrolysis products, researchers could accurately measure their levels in serum, providing valuable insights into cisplatin metabolism. []

    Q7: Does this compound have applications in separation techniques beyond HPLC?

    A: Yes, studies demonstrate its use in solid-phase extraction (SPE). For example, it served as an ion-pairing agent to isolate amphetamine and methamphetamine using pure hydrophobic interaction on a polymer-based C18 SPE cartridge. []

    Q8: What is the molecular formula and weight of this compound?

    A8: The molecular formula is C6H14O3S and its molecular weight is 182.25 g/mol.

    Q9: Are there studies investigating the physicochemical properties of this compound in solution?

    A: Yes, research has explored properties such as diffusion coefficients of this compound and related compounds in various solvents, offering insights into their behavior in solution. [, , , ]

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